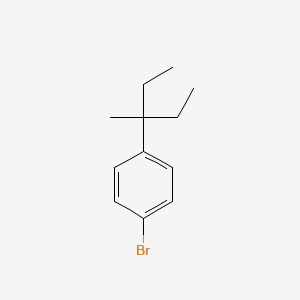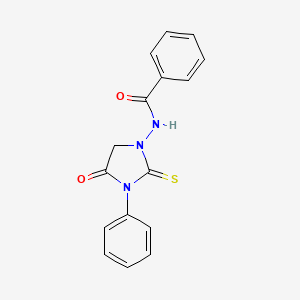
1-Bromo-4-(1-ethyl-1-methylpropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4-(3-methylpentan-3-yl)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom and a 3-methylpentan-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-4-(3-methylpentan-3-yl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 4-(3-methylpentan-3-yl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3) .
Industrial Production Methods
In industrial settings, the production of 1-bromo-4-(3-methylpentan-3-yl)benzene typically involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4-(3-methylpentan-3-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are employed.
Major Products Formed
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are benzoic acid derivatives.
Reduction: The primary product is the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4-(3-methylpentan-3-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-bromo-4-(3-methylpentan-3-yl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating the formation of intermediates that undergo further reactions. The pathways involved include the formation of benzenonium intermediates and subsequent proton removal to yield substituted benzene rings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromobenzene: Consists of a benzene ring with a single bromine atom.
1-Bromo-4-methylbenzene: A benzene ring with a bromine atom and a methyl group.
1-Bromo-4-(2-methylpropyl)benzene: A benzene ring with a bromine atom and a 2-methylpropyl group.
Uniqueness
1-Bromo-4-(3-methylpentan-3-yl)benzene is unique due to the presence of the 3-methylpentan-3-yl group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C12H17Br |
|---|---|
Molekulargewicht |
241.17 g/mol |
IUPAC-Name |
1-bromo-4-(3-methylpentan-3-yl)benzene |
InChI |
InChI=1S/C12H17Br/c1-4-12(3,5-2)10-6-8-11(13)9-7-10/h6-9H,4-5H2,1-3H3 |
InChI-Schlüssel |
YXKGWQUAQXPSSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(CC)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)

![2,7-Dichlorobenzo[d]oxazol-6-ol](/img/structure/B12949871.png)
![(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid](/img/structure/B12949883.png)
![2,4-Dichloro-5-methoxybenzo[d]thiazole](/img/structure/B12949895.png)
![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carbonitrile](/img/structure/B12949909.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12949911.png)

![6-(4-Bromophenyl)-2-oxa-5,7-diazaspiro[3.4]oct-5-en-8-one](/img/structure/B12949918.png)



